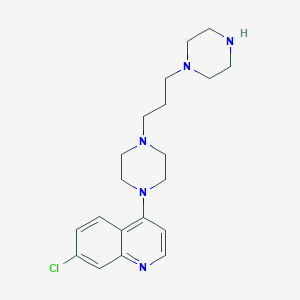
Butyloctylmagnesium-A (20per cent in Heptane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyloctylmagnesium-A (20 per cent in Heptane) is a versatile organometallic compound widely used in various scientific research and industrial applications. It is a solution of butyloctylmagnesium in heptane, typically used as a reagent in organic synthesis and as a catalyst component in polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyloctylmagnesium-A involves the reaction of butylmagnesium chloride with octylmagnesium chloride in the presence of heptane as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organomagnesium compounds. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of Butyloctylmagnesium-A is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified and standardized to achieve a 20 per cent concentration in heptane .
Análisis De Reacciones Químicas
Types of Reactions
Butyloctylmagnesium-A undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.
Reduction Reactions: Reduces certain functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used with Butyloctylmagnesium-A include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere to prevent the degradation of the organomagnesium compound. Solvents such as ether or tetrahydrofuran (THF) are often used to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving Butyloctylmagnesium-A include secondary and tertiary alcohols, alkanes, and various substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
Butyloctylmagnesium-A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Acts as a catalyst component in the polymerization of olefins and the production of synthetic rubber
Mecanismo De Acción
The mechanism of action of Butyloctylmagnesium-A involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the substrate molecules. This leads to the formation of new carbon-carbon bonds or the reduction of functional groups. The molecular targets include carbonyl compounds, halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butylmagnesium Chloride: A simpler organomagnesium compound used in similar reactions but with different reactivity and selectivity.
Octylmagnesium Chloride: Another organomagnesium compound with longer alkyl chains, used for specific synthetic applications.
Phenylmagnesium Bromide: An aromatic organomagnesium compound used in the synthesis of aromatic compounds.
Uniqueness
Butyloctylmagnesium-A is unique due to its combination of butyl and octyl groups, providing a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and as a catalyst component in polymerization processes.
Propiedades
Número CAS |
124181-30-2 |
|---|---|
Fórmula molecular |
(C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg |
Peso molecular |
166.6 |
Sinónimos |
BOMAG-A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)








